molecular formula C6H10O B026848 Hex-4-yn-2-ol CAS No. 19780-83-7

Hex-4-yn-2-ol

Cat. No.: B026848
CAS No.: 19780-83-7
M. Wt: 98.14 g/mol
InChI Key: IKROQHVDACEGBA-UHFFFAOYSA-N
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Description

Hex-4-yn-2-ol, also known as 4-Hexyn-2-ol, is an organic compound with the molecular formula C6H10O. It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is a colorless liquid with a distinctive odor and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-4-yn-2-ol can be synthesized through a Grignard reaction. The process involves the reaction of propynyl magnesium bromide with propanal, followed by an acidic work-up to yield this compound . The reaction requires dry glassware and anhydrous solvents to avoid moisture, which can interfere with the Grignard reagent.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Grignard reaction remains a fundamental approach in laboratory settings. Industrial production would likely involve scaling up this method with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions: Hex-4-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alkanes or alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alkanes or alkenes.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

Hex-4-yn-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hex-4-yn-2-ol involves its interaction with various molecular targets and pathways. As an alkyne, it can participate in reactions that modify its triple bond, leading to the formation of new compounds with different properties. The hydroxyl group also allows it to engage in hydrogen bonding and other interactions, influencing its reactivity and applications .

Comparison with Similar Compounds

Hex-4-yn-2-ol can be compared with other similar compounds such as:

    Hex-3-yn-2-ol: Another alkyne with a similar structure but different positional isomerism.

    Hept-4-yn-2-ol: A longer-chain alkyne with similar functional groups.

    But-2-yn-1-ol: A shorter-chain alkyne with a hydroxyl group.

Uniqueness: this compound’s unique combination of a triple bond and a hydroxyl group makes it a versatile compound in organic synthesis and industrial applications. Its specific reactivity and properties distinguish it from other alkynes and alcohols .

Properties

IUPAC Name

hex-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKROQHVDACEGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512685
Record name Hex-4-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-83-7
Record name 4-Hexyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hex-4-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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